N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide is a synthetic organic compound characterized by its benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide typically involves the condensation of o-phenylenediamine with 2-fluorobenzyl chloride to form the benzimidazole core. This intermediate is then reacted with 2-methoxyacetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole core allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole compounds.
Scientific Research Applications
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This compound may also interact with DNA, leading to the disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenylacetamide
- N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
Uniqueness
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H18FN3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-2-methoxyacetamide |
InChI |
InChI=1S/C18H18FN3O2/c1-24-12-18(23)20-10-17-21-15-8-4-5-9-16(15)22(17)11-13-6-2-3-7-14(13)19/h2-9H,10-12H2,1H3,(H,20,23) |
InChI Key |
AUQFCHRNZYASGY-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.